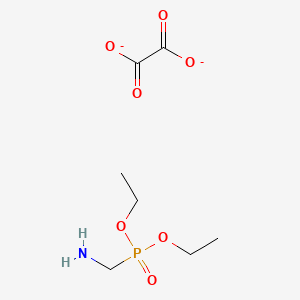![molecular formula C6H9N3OS B11821050 N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11821050.png)
N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'hydroxylamine de N-[1-(2-amino-4-méthyl-1,3-thiazol-5-yl)éthylidène] est un composé appartenant à la classe des dérivés thiazoliques. Les thiazoles sont des composés hétérocycliques contenant à la fois des atomes de soufre et d'azote dans une structure cyclique à cinq chaînons. Ces composés sont connus pour leurs diverses activités biologiques et se retrouvent dans divers produits pharmaceutiques et agents biologiquement actifs .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'hydroxylamine de N-[1-(2-amino-4-méthyl-1,3-thiazol-5-yl)éthylidène] implique généralement la réaction de l'éthyl 4-bromo-3-oxopentanoate avec de la thiourée dans l'éthanol, ce qui conduit à la formation d'un composé ester au début de la synthèse . Ce composé peut ensuite être modifié davantage par diverses réactions chimiques pour obtenir le produit souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit final. Des détails spécifiques sur les méthodes de production industrielle ne sont pas facilement disponibles dans la littérature.
Analyse Des Réactions Chimiques
Types de réactions
L'hydroxylamine de N-[1-(2-amino-4-méthyl-1,3-thiazol-5-yl)éthylidène] peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits en fonction de l'agent oxydant utilisé.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire à des positions spécifiques sur le cycle thiazole.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions réactionnelles telles que la température, le solvant et le pH peuvent influencer considérablement le résultat de ces réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle thiazole .
Applications De Recherche Scientifique
L'hydroxylamine de N-[1-(2-amino-4-méthyl-1,3-thiazol-5-yl)éthylidène] a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme unité de base pour la synthèse de molécules plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et antivirales.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques
Mécanisme d'action
Le mécanisme d'action de l'hydroxylamine de N-[1-(2-amino-4-méthyl-1,3-thiazol-5-yl)éthylidène] implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle thiazole peut interagir avec les enzymes et les récepteurs, modulant leur activité. Cette interaction peut entraîner divers effets biologiques, tels que l'inhibition de la croissance microbienne ou la modulation des réponses immunitaires .
Mécanisme D'action
The mechanism of action of N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés thiazoliques, tels que :
Sulfathiazole : Un médicament antimicrobien.
Ritonavir : Un médicament antirétroviral.
Abafungin : Un médicament antifongique.
Unicité
L'hydroxylamine de N-[1-(2-amino-4-méthyl-1,3-thiazol-5-yl)éthylidène] est unique en raison de sa structure spécifique et de la présence du groupe hydroxylamine. Cette caractéristique structurelle peut conférer des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications .
Propriétés
IUPAC Name |
N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-3-5(4(2)9-10)11-6(7)8-3/h10H,1-2H3,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUDTXNSWRDGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(Methylamino)cyclohexyl]acetic acid](/img/structure/B11820973.png)












